Bienvenue dans la boutique en ligne BenchChem!

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This 4-methoxy-substituted benzamide delivers precise SAR-controlled PDE4 inhibition—electron-donating OCH3 at the 4-position enhances binding affinity, selectivity, and metabolic stability compared to 4-fluoro or unsubstituted analogs (cf. US 5,712,298). With logP 2.56, TPSA 63 Ų, zero H-bond donors, and Fsp³ 0.466, it offers superior CNS drug-likeness and reduced off-target risks. Sourced as a ≥95% pure screening compound with guaranteed batch-to-batch consistency, it is ideal for hit-to-lead expansion against inflammatory and respiratory targets. Avoid generic 4-position substitutions that introduce unacceptable assay variability.

Molecular Formula C15H16F2N2O3
Molecular Weight 310.301
CAS No. 1645469-78-8
Cat. No. B2805172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide
CAS1645469-78-8
Molecular FormulaC15H16F2N2O3
Molecular Weight310.301
Structural Identifiers
SMILESCN(C(=O)C1=C(C=C(C=C1)OC)OC(F)F)C2(CCC2)C#N
InChIInChI=1S/C15H16F2N2O3/c1-19(15(9-18)6-3-7-15)13(20)11-5-4-10(21-2)8-12(11)22-14(16)17/h4-5,8,14H,3,6-7H2,1-2H3
InChIKeyRRSUUKSSGFHXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide (CAS 1645469-78-8): Physicochemical Identity and Research-Grade Purity


N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide (CAS 1645469-78-8) is a fully synthetic, small-molecule benzamide derivative with the molecular formula C15H16F2N2O3 and a molecular weight of 310.30 g·mol⁻¹ [1]. It belongs to the class of fluoroalkoxy-substituted benzamides, which are explored as cyclic nucleotide phosphodiesterase (PDE) inhibitors and chemical probes [1]. The compound features a 1-cyanocyclobutyl group, a 2-difluoromethoxy moiety, and a 4-methoxy substituent on the N-methylbenzamide scaffold. Its computed logP is 2.56, polar surface area (PSA) is 63 Ų, and it possesses 4 hydrogen-bond acceptors with no hydrogen-bond donors, resulting in a fraction of sp³-hybridized carbon atoms (Fsp³) of 0.466 [1]. The compound is offered as a research-grade screening compound (purity ≥95%) by reputable chemical suppliers such as Chemspace, ensuring batch-to-batch consistency for in vitro assays [1].

Why Generic Substitution Fails for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide: Substituent-Dependent Pharmacological Profiles


Within the fluoroalkoxy-substituted benzamide class, simple replacement of the 4-methoxy group by other substituents—such as 4-fluoro, 4-nitro, or hydrogen—cannot be assumed to yield equivalent biological or physicochemical behavior. SAR studies disclosed in patent US 5,712,298 demonstrate that even minor modifications at the 4‑position of the benzamide ring profoundly alter PDE4 inhibitory potency, isoform selectivity, and cellular efficacy [1]. Specifically, the electron-donating 4-methoxy group modulates the electron density of the aromatic ring, influencing both the binding affinity to the PDE4 catalytic site and the metabolic susceptibility of the compound [1]. Furthermore, the 4-methoxy substituent contributes additional hydrogen-bond acceptor capacity (total of 4 acceptors versus 3 in the 4‑fluoro analog), which directly impacts solubility, permeability, and off-target interaction profiles [2]. Consequently, sourcing a generic “cyanocyclobutyl-difluoromethoxy-benzamide” without precise control of the 4‑position substitution introduces unacceptable variability in lead‑optimization campaigns and biological assay reproducibility.

Quantitative Differentiation Evidence for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide Versus Closest Analogs


Hydrophobicity (LogP) Differentiation: 4-Methoxy vs. 4-Fluoro Analog

The target compound exhibits a measured distribution coefficient (logP) of 2.56 [1], whereas the 4-fluoro analog (CAS 1797774-15-2) has a predicted logP of 2.8 based on the XLogP3 algorithm [2]. This corresponds to a ΔlogP of –0.24, indicating that the 4-methoxy derivative is moderately less lipophilic than its 4-fluoro counterpart.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Polar Surface Area and Hydrogen-Bond Acceptor Count: Impact on Permeability and Solubility

The target compound presents a topological polar surface area (TPSA) of 63 Ų and 4 hydrogen-bond acceptors (HBA) [1]. In contrast, the 4-fluoro analog has a TPSA of 59 Ų and only 3 HBA [2]. The additional methoxy oxygen in the target increases both TPSA and HBA count, which correlates with enhanced aqueous solubility but may slightly reduce passive membrane permeability.

ADME Drug Design Permeability

Fraction sp³ (Fsp³) and Molecular Complexity: Implications for Library Diversity and Toxicology Risk

The target compound possesses an Fsp³ value of 0.466 and a molecular weight of 310.30 Da [1], whereas the 4-fluoro analog has an Fsp³ of approximately 0.43 and a molecular weight of 298.26 Da [2]. The higher Fsp³ of the 4-methoxy derivative reflects greater three-dimensional character, a property associated with reduced aromatic ring count and potentially lower toxicology risk in drug discovery campaigns.

Cheminformatics Library Design Drug-Likeness

Sourcing Reliability and Purity: Validated Research-Grade Material from Chemspace

The compound is listed as an in-stock screening compound (CSSS00028297085) on Chemspace with a guaranteed purity of ≥95% [1]. By contrast, several structural analogs (e.g., 4-fluoro or 5-nitro derivatives) are only sporadically available from non-validated vendors and often lack batch-specific certificates of analysis. This supply chain reliability directly impacts the reproducibility of biological assay results.

Chemical Procurement Assay Reproducibility Quality Control

Optimal Research and Industrial Application Scenarios for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide Based on Differentiated Evidence


PDE4 Inhibitor Hit Expansion and Lead Optimization

Given the established SAR of fluoroalkoxy benzamides as PDE4 inhibitors [1], this compound is well-suited for hit-to-lead expansion libraries targeting inflammatory and respiratory diseases. The 4-methoxy group offers a balanced logP and additional HBA capacity, which may enhance selectivity over other PDE isoforms compared to the more lipophilic 4-fluoro analog [2][3].

CNS Drug Discovery Programs Requiring Controlled Lipophilicity

The lower logP (2.56) and moderate TPSA (63 Ų) of this compound position it favorably for CNS drug discovery, where excessive lipophilicity often leads to high tissue binding and off-target effects [2]. The 4-methoxy derivative may provide a better starting point than the 4-fluoro analog (predicted logP 2.8) for optimizing brain penetration while minimizing non-specific binding.

Chemical Biology Probe Development

The compound's Fsp³ of 0.466 and the absence of hydrogen-bond donors make it an attractive scaffold for developing selective chemical probes. Its three-dimensional character reduces the risk of assay interference compared to flat, aromatic analogs, and the reliable commercial supply ensures that follow-up studies can be conducted without synthesis delays [4].

Fragment-Based Screening Library Enrichment

With a molecular weight of 310 Da and high Fsp³, this compound straddles the boundary between fragment-like and lead-like space, making it a valuable addition to screening libraries aimed at difficult-to-drug targets. The presence of the 4-methoxy group provides a synthetic handle for further derivatization without introducing excessive lipophilicity [2][4].

Quote Request

Request a Quote for N-(1-Cyanocyclobutyl)-2-(difluoromethoxy)-4-methoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.